molecular formula C14H13BrN6O2S B14987610 N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B14987610
M. Wt: 409.26 g/mol
InChI Key: ISSSYHFRYXYTOW-UHFFFAOYSA-N
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Description

N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromophenyl, triazole, and oxadiazole groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Synthesis of 3-bromobenzyl thiol: This can be achieved by reacting 3-bromobenzyl chloride with sodium hydrosulfide.

    Formation of 4-methyl-4H-1,2,4-triazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reaction: The 3-bromobenzyl thiol is then coupled with the triazole derivative in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the oxadiazole ring: This step involves the cyclization of the intermediate with appropriate reagents like hydrazine hydrate and carbon disulfide.

    Final acetylation: The final step is the acetylation of the intermediate compound to form N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the triazole ring can be reduced to amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has been studied for various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE
  • N-[4-(5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE

Uniqueness

The uniqueness of N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can influence its binding affinity and specificity towards molecular targets, differentiating it from similar compounds with other halogen substitutions.

Properties

Molecular Formula

C14H13BrN6O2S

Molecular Weight

409.26 g/mol

IUPAC Name

N-[4-[5-[(3-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C14H13BrN6O2S/c1-8(22)16-12-11(19-23-20-12)13-17-18-14(21(13)2)24-7-9-4-3-5-10(15)6-9/h3-6H,7H2,1-2H3,(H,16,20,22)

InChI Key

ISSSYHFRYXYTOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=CC(=CC=C3)Br

Origin of Product

United States

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